Specific Scientific Field: Organic synthesis and catalysis.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.
Experimental Procedure:Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.
Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.
Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.
Specific Scientific Field: Materials chemistry and organic electronics.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Experimental Procedure:Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.
Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.
4-Bromo-2-fluoro-1-iodobenzene is an aromatic compound characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, attached to a benzene ring. Its molecular formula is C₆H₃BrFI, and it has a molecular weight of approximately 300.90 g/mol. This compound is notable for its unique combination of halogens, which influences its chemical behavior and interactions in various applications, particularly in organic synthesis and medicinal chemistry .
The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be achieved through several methods:
4-Bromo-2-fluoro-1-iodobenzene serves as a versatile building block in organic synthesis. Its applications include:
Studies involving 4-Bromo-2-fluoro-1-iodobenzene often focus on its interactions with biological systems and other chemical entities. The compound's halogen substituents influence its binding affinity and selectivity towards biological targets, making it valuable in drug discovery and development processes. Interaction studies help elucidate its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 4-Bromo-2-fluoro-1-iodobenzene, which can provide insights into its uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Bromo-2-chloro-6-fluoroiodobenzene | C₆H₃BrClF | Contains chlorine instead of iodine |
5-Bromo-1-fluoro-2-iodo-3-methylbenzene | C₇H₈BrFI | Methyl group present; different position |
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | C₇H₅BrFINO₂ | Contains a nitro group |
4-Bromo-2,3-difluoroiodobenzene | C₆H₂BrF₂I | Two fluorine atoms instead of one |
5-Bromo-1,3-difluoro-2-iodobenzene | C₇H₅BrF₂I | Two fluorine atoms at different positions |
The unique combination of bromine, fluorine, and iodine in 4-Bromo-2-fluoro-1-iodobenzene contributes to its distinctive reactivity and biological properties compared to these similar compounds .
Diazotization remains a cornerstone for introducing halogens into aromatic systems. A notable method involves the sequential diazotization and iodination of 4-bromo-2-fluoroaniline. In a one-pot protocol, 4-bromo-2-fluoroaniline is treated with sulfuric acid (30–80%) and sodium nitrite to form a diazonium intermediate, which undergoes iodide substitution via cuprous iodide (CuI) and potassium iodide (KI) catalysis. This method avoids low-temperature diazonium salt isolation, achieving yields of 65–72%.
Key Reaction Parameters
Parameter | Value |
---|---|
Substrate | 4-Bromo-2-fluoroaniline |
Acid | H₂SO₄ (50% w/w) |
NaNO₂ | 1.1–1.4 equiv |
CuI/KI | 0.05 equiv / 1.3 equiv |
Reaction Time | 2–4 hours |
This approach minimizes byproducts like azoamino compounds and simplifies purification.
Palladium catalysis enables precise halogen placement. A two-step protocol starts with bromination of 2-fluoroaniline using 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) in dimethylformamide (DMF), yielding 4-bromo-2-fluoroaniline with >97% selectivity. Subsequent iodination employs Pd(OAc)₂ with iodine in tetrahydrofuran (THF), achieving 85% yield. The palladium-ligand system ensures ortho-selectivity, critical for avoiding regioisomeric contamination.
Mechanistic Insights
Halogen exchange reactions offer atom-efficient pathways. A nickel-catalyzed aromatic Finkelstein reaction converts 4-bromo-2-fluorochlorobenzene to the target compound using NaI in DMF at 120°C. This method leverages nickel’s ability to mediate C–Br to C–I exchanges, achieving 78% yield.
Comparative Efficiency
Method | Catalyst | Yield (%) | Temperature (°C) |
---|---|---|---|
Nickel-Catalyzed | NiCl₂ | 78 | 120 |
Photo-Induced | I₂ | 65 | 25 |
Directed ortho-metalation (DoM) strategies utilize fluorine’s directing effects. Treatment of 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, which is trapped with iodine to yield 4-bromo-2-fluoro-1-iodobenzene. This method achieves 75–84% yield and high regiocontrol.
Workup Protocol
The electron-withdrawing effects of bromine, fluorine, and iodine atoms create a significantly deactivated aromatic ring, enabling nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine’s strong inductive electron withdrawal and iodine’s polarizability synergistically reduce electron density at the ortho and para positions relative to each halogen [2] [4]. For example, in the presence of a strong nucleophile such as ammonia or alkoxide ions, the compound undergoes substitution at the para position to iodine, where the cumulative electron deficiency is most pronounced [2].
The reaction typically requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide to stabilize the transition state. A two-step mechanism dominates: (1) formation of a Meisenheimer complex through nucleophilic attack at the electron-deficient carbon, followed by (2) elimination of the iodide leaving group [4]. Competitive substitution at bromine or fluorine positions is disfavored due to their weaker leaving group abilities compared to iodine [2].
4-Bromo-2-fluoro-1-iodobenzene serves as a versatile substrate in palladium-catalyzed cross-coupling reactions. The iodine atom exhibits superior reactivity in Suzuki-Miyaura couplings with aryl boronic acids due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) [2]. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in tetrahydrofuran at 60°C, biphenyl derivatives form in >85% yield, with iodine selectively replaced while retaining bromine and fluorine [2].
In contrast, bromine participates in Ullmann-type couplings under copper catalysis. For instance, with CuI and 1,10-phenanthroline in dimethyl sulfoxide at 110°C, bromine undergoes coupling with aryl amines to form diarylamines. Fluorine remains inert under these conditions, highlighting the hierarchical reactivity: I > Br > F [2].
The iodine atom in 4-bromo-2-fluoro-1-iodobenzene acts as a potent halogen bond (XB) donor, forming directional interactions with electron-rich acceptors like pyridines or amines. XB strength follows the trend I > Br > F, with iodine achieving σ-hole potentials of +35 kcal/mol [3]. Co-crystallization with 4,4′-bipyridine yields a 1D chain structure via I···N interactions (2.89 Å, 165° angle), while bromine and fluorine participate in weaker secondary contacts (Br···N: 3.15 Å; F···H: 2.67 Å) [3].
These assemblies exhibit tunable photophysical properties. For example, XB-driven stacking in the solid state induces a bathochromic shift of 15 nm in UV-Vis spectra compared to the monomeric compound, suggesting extended π-conjugation through halogen-mediated packing [3].
Selective dehalogenation via radical pathways enables precise functionalization. Under UV irradiation (254 nm) with triethylsilane as a hydrogen donor, iodine is preferentially cleaved to yield 4-bromo-2-fluorobenzene. Transient aryl radicals form through homolytic C–I bond cleavage, confirmed by electron paramagnetic resonance spectroscopy [2].
In the presence of peroxides, bromine undergoes radical substitution with alkyl groups. For instance, tert-butyl peroxide at 80°C generates tert-butyl radicals, which abstract bromine to form 4-fluoro-1-iodo-2-(tert-butyl)benzene. Fluorine’s high bond dissociation energy (C–F: 485 kJ/mol) prevents defluorination under these conditions [2].
Mechanistic Foundations of Directed Ortho-Metalation
Directed ortho-metalation represents a powerful synthetic strategy that enables regioselective functionalization of aromatic systems through the coordinated action of directing groups and organolithium reagents [9] [10]. The technique involves the interaction of directed metalation groups with alkyllithium compounds, where the heteroatom on the directing group functions as a Lewis base coordinating with lithium as the Lewis acid [9]. This coordination facilitates deprotonation at the ortho position, forming an aryllithium intermediate that can undergo subsequent electrophilic substitution with high regioselectivity [9].
In the context of triple halogen substitution patterns found in 4-bromo-2-fluoro-1-iodobenzene, directed ortho-metalation strategies offer unprecedented opportunities for sequential functionalization [11]. The combination of directed ortho-metalation with halogen dance rearrangements provides access to highly functionalized aromatic systems through controlled manipulation of halogen substitution patterns [11]. These methodologies enable the synthesis of trisubstituted and tetrasubstituted aromatic compounds with precise control over regiochemistry [11].
Strategic Applications of Directed Metalation Groups
The effectiveness of directed ortho-metalation depends critically on the choice and positioning of directed metalation groups [12]. O-carbamate groups represent among the strongest directed metalation groups, providing exceptional regioselectivity under mild conditions [12]. The O-carbamate directed metalation group enables sequential metalation-electrophile quench sequences, allowing for the construction of contiguously substituted aromatic molecules [12].
Research by Snieckus and colleagues has demonstrated that O-carbamate directed metalation groups can facilitate iterative directed ortho-metalation processes [12]. Sequential metalation, silylation, metalation, and carbamoylation reactions using equivalent amounts of base and electrophile at -78°C have yielded 1,2,3-substituted aromatic products in reasonable yields [12]. Furthermore, one-pot procedures involving multiple metalation-electrophile quench sequences have provided access to tetrasubstituted aromatic systems [12].
Integration with Polyhalogenated Substrates
The combination of directed ortho-metalation strategies with polyhalogenated aromatic substrates creates synergistic opportunities for complex molecule construction [13]. The presence of multiple halogen substituents in 4-bromo-2-fluoro-1-iodobenzene provides both electronic activation and potential sites for further functionalization through cross-coupling reactions [13]. The strategic placement of directed metalation groups can enable selective activation of specific positions while preserving halogen substitution patterns for subsequent transformations [13].
Directed remote metalation strategies have emerged as complementary approaches to traditional directed ortho-metalation [13]. These methodologies enable metalation at positions distant from the directing group, providing access to substitution patterns that are challenging to achieve through conventional approaches [13]. The thermodynamic versus kinetic selectivity in these processes allows for fine-tuning of regioselectivity based on reaction conditions and catalyst choice [13].
Advanced Synthetic Applications
The integration of directed ortho-metalation with cross-coupling methodologies has enabled the development of sophisticated synthetic strategies for complex molecule construction [10]. Sequential directed ortho-metalation followed by cross-coupling reactions allows for the systematic elaboration of polyhalogenated aromatic scaffolds [10]. These approaches have proven particularly valuable for the synthesis of heterocyclic systems and alkaloid natural products [10].
Recent advances in directed ortho-metalation have expanded the scope of compatible functional groups and substrates [10]. The development of new directed metalation groups and improved understanding of mechanistic pathways have enhanced the reliability and predictability of these transformations [10]. These advances are particularly relevant for the manipulation of sensitive polyhalogenated substrates where traditional harsh reaction conditions might lead to unwanted side reactions [10].
Fundamental Principles of Iterative Cross-Coupling
Iterative cross-coupling represents a transformative approach to complex molecule synthesis that enables the systematic assembly of sophisticated molecular architectures through repeated cross-coupling reactions [14]. This methodology addresses the inherent challenge of constructing complex molecules by breaking down the synthesis into modular, iterative steps that can be executed with high efficiency and predictability [14]. The approach has particular relevance for polyhalogenated aromatic substrates like 4-bromo-2-fluoro-1-iodobenzene, where multiple reactive sites enable sequential functionalization [14].
The conceptual foundation of iterative cross-coupling rests on the development of bifunctional building blocks that can participate in repeated coupling reactions [14]. These building blocks possess both electrophilic and nucleophilic functionalities, allowing them to serve as both coupling partners and substrates for further elaboration [14]. The modular nature of this approach enables the generation of diverse compound libraries by substituting different building blocks into established synthetic pathways [14].
Sequential Cross-Coupling of Polyhalogenated Systems
The strategic exploitation of differential halogen reactivity in polyhalogenated aromatic systems provides the foundation for sequential cross-coupling strategies [15] [16]. In 4-bromo-2-fluoro-1-iodobenzene, the three halogen substituents exhibit distinct reactivities toward palladium-catalyzed cross-coupling reactions [16]. Iodine demonstrates the highest reactivity due to the weakest carbon-halogen bond, followed by bromine with intermediate reactivity, while fluorine typically remains unreactive under standard cross-coupling conditions [8].
Advanced computational analyses using quantum mechanical calculations have provided insights into the selectivity patterns observed in sequential cross-coupling reactions [16]. Lowest unoccupied molecular orbital analysis and infrared stretching frequency calculations enable prediction of the relative reactivities of different carbon-halogen bonds [16]. These computational tools have proven invaluable for designing synthetic strategies that exploit subtle reactivity differences between similar halogen substituents [16].
Catalyst and Ligand Control Strategies
The development of sophisticated catalyst and ligand systems has dramatically expanded the scope and selectivity of iterative cross-coupling reactions [15]. Ligand-controlled selectivity enables the preferential activation of specific halogen substituents even when multiple reactive sites are present [8]. This approach has proven particularly valuable for polyhalogenated substrates where electronic and steric factors alone are insufficient to achieve the desired selectivity [8].
Recent advances in catalyst design have focused on the development of systems that can differentiate between halogens of similar reactivity [15]. The combination of specific ligands with palladium catalysts can invert the normal reactivity order of halogens, enabling selective functionalization of less reactive sites in the presence of more reactive substituents [15]. These developments have opened new synthetic possibilities for the elaboration of complex polyhalogenated aromatic systems [15].
Applications in Heterocyclic System Construction
Heterocyclic systems represent some of the most challenging targets for iterative cross-coupling methodologies due to their electronic properties and potential for competing side reactions [17]. The incorporation of polyhalogenated aromatic building blocks into heterocyclic frameworks requires careful consideration of both electronic effects and steric constraints [17]. Site-selective cross-coupling of polyhalogenated heteroarenes bearing identical halogen groups presents formidable challenges due to the inherent similarities in halogen reactivities [17].
Computational studies have revealed that the influence of both aromaticity and steric and electronic properties of halogenated sites plays crucial roles in determining reaction outcomes [17]. The development of mechanistic understanding through experimental and computational investigations has enabled the rational design of synthetic strategies for complex heterocyclic targets [17]. These advances have particular relevance for pharmaceutical applications where heterocyclic scaffolds are prevalent [17].
Contemporary Methodological Advances
Recent developments in iterative cross-coupling have expanded beyond traditional palladium-catalyzed processes to include photochemically initiated reactions and carbon-fluorine activation processes [8]. These emerging methodologies provide complementary approaches to traditional cross-coupling strategies and enable transformations that were previously inaccessible [8]. Photochemical approaches, in particular, offer opportunities for controlling selectivity through temporal and spatial control of reactivity [8].
The integration of additive and solvent control strategies with iterative cross-coupling has provided additional tools for achieving selectivity in complex polyhalogenated systems [8]. These approaches leverage non-covalent interactions and solvation effects to influence the relative reactivities of different halogen substituents [8]. The combination of these strategies with traditional electronic and steric control methods has created a comprehensive toolkit for complex molecule synthesis [8].
Fundamental Principles of Molecular Recognition
Molecular recognition represents a cornerstone of supramolecular chemistry, focusing on the utilization of non-covalent interactions to achieve selective binding between host and guest molecules [18]. The design of effective molecular recognition systems requires careful consideration of complementarity in both shape and electronic properties between the host and guest components [19]. Polyhalogenated aromatic compounds like 4-bromo-2-fluoro-1-iodobenzene offer unique opportunities as template molecules due to their distinctive electronic properties and potential for halogen bonding interactions [18].
The concept of molecular recognition extends beyond simple binding to encompass the ability to discriminate between structurally similar molecules [20]. This selectivity arises from the precise matching of molecular surfaces, electrostatic interactions, and the optimization of enthalpic and entropic contributions to binding [20]. Template molecules must be designed to maximize favorable interactions with target guests while minimizing binding to unwanted species [20].
Halogen Bonding in Recognition Systems
Halogen bonding has emerged as a powerful non-covalent interaction for molecular recognition applications, complementing traditional hydrogen bonding and π-π interactions [21]. The presence of multiple halogen substituents in 4-bromo-2-fluoro-1-iodobenzene creates opportunities for multidentate halogen bonding interactions that can enhance both binding affinity and selectivity [21]. The σ-hole concept explains how electron-deficient regions on halogen atoms can interact favorably with electron-rich species, providing a rational basis for designing halogen-based recognition systems [21].
The strength and directionality of halogen bonding interactions depend on both the nature of the halogen and the electronic properties of the acceptor species [21]. Iodine typically forms the strongest halogen bonds, followed by bromine and then fluorine, reflecting the polarizability trends across the halogen series [21]. This hierarchy enables the design of recognition systems with tunable binding strengths based on halogen substitution patterns [21].
Template-Directed Self-Assembly
Template-directed self-assembly provides a powerful strategy for constructing complex supramolecular architectures through the programmed association of molecular components [19]. The incorporation of polyhalogenated aromatic templates can direct the assembly process through specific recognition interactions, leading to well-defined supramolecular structures [19]. These systems have demonstrated the ability to modulate critical micelle concentrations and enhance detergent efficiency through donor-acceptor templation [19].
Quantitative studies of template-directed assembly have revealed that molecular recognition can lower the Gibbs free energy of micellization by up to 1.75 kcal/mol [19]. This thermodynamic stabilization arises from the favorable interactions between electron-deficient aromatic templates and electron-rich guest molecules [19]. The magnitude of this effect demonstrates the practical utility of molecular recognition for controlling self-assembly processes [19].
Host-Guest Chemistry Applications
The development of sophisticated host-guest systems has enabled the selective recognition and binding of aromatic petrochemicals and other organic guests [18]. Channel confinement strategies utilize the formation of host-guest materials through the coordination of electron-deficient aromatic hosts with appropriate guests [18]. These systems achieve selectivity through π-π interactions and complementary electronic properties between host and guest components [18].
Coordination polymers incorporating aromatic recognition elements have demonstrated specific supramolecular recognition toward benzene homologues [21]. These systems utilize porous supramolecular frameworks with strong interlayer π-π interactions to achieve selective guest binding [21]. The recognition process involves both structural transformation and changes in emission properties, providing multiple mechanisms for detecting and quantifying guest binding [21].
Advanced Recognition Strategies
Recent developments in molecular recognition have focused on the creation of systems capable of family-selective recognition rather than targeting individual molecules [20]. This approach requires careful selection of template molecules that can recognize common structural features shared by multiple target compounds [20]. Computational simulation studies have enabled the rational design of these systems by analyzing binding energies and spatial complementarity between templates and target families [20].
The strategy of expanding recognition width has emerged as a key principle for achieving family-selective molecular imprinting [20]. This approach involves selecting templates that optimize both binding energy similarity and spatial size compatibility across a family of target molecules [20]. Dual-template systems have demonstrated superior recognition efficiency compared to single-template approaches, highlighting the value of this design strategy [20].
Practical Applications and Future Directions
Molecular recognition systems based on polyhalogenated aromatic templates have found applications in diverse areas including analytical chemistry, drug delivery, and materials science [22]. The development of molecularly imprinted polymers using aromatic templates has enabled the creation of selective binding materials for pharmaceutical compounds and environmental pollutants [22]. These systems can selectively recognize and rebind template molecules or structurally related compounds [22].
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